molecular formula C17H20N2O4 B13939430 Phthalimidinoglutarimide-C4-OH

Phthalimidinoglutarimide-C4-OH

Katalognummer: B13939430
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: VUHKYRVCMMNIGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phthalimidinoglutarimide-C4-OH is a synthetic glutarimide derivative designed for advanced research in targeted protein degradation and chemical biology. The core glutarimide structure is a well-established pharmacophore known for its high-affinity binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex . This binding is crucial for the mechanism of action of Immunomodulatory Imide Drugs (IMiDs) like thalidomide and its analogs (e.g., lenalidomide, pomalidomide), which share the foundational glutarimide structure . Compounds featuring the glutarimide moiety serve as essential Cereblon ligands in the construction of PROteolysis-TArgeting Chimeras (PROTACs)—heterobifunctional molecules that recruit E3 ligases to induce the degradation of specific proteins of interest . The "C4-OH" modification in Phthalimidinoglutarimide-C4-OH indicates a hydroxy group at the fourth carbon, a structural alteration that may influence the compound's physicochemical properties, binding affinity, and metabolic profile compared to its parent structures. Such analogs are valuable tools for investigating structure-activity relationships and for developing novel degraders for previously "undruggable" targets . Researchers can utilize this compound as a key building block in the synthesis of bifunctional degraders or as a molecular probe to study Cereblon-dependent biological pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H20N2O4

Molekulargewicht

316.35 g/mol

IUPAC-Name

3-[7-(4-hydroxybutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H20N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,1-2,4,7-10H2,(H,18,21,22)

InChI-Schlüssel

VUHKYRVCMMNIGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCO

Herkunft des Produkts

United States

Contextualizing the Phthalimidinoglutarimide Scaffold in Targeted Protein Degradation Tpd

Targeted protein degradation is a revolutionary therapeutic modality that, unlike traditional inhibitors that merely block a protein's function, leads to the complete removal of the target protein. nih.gov This is primarily achieved through the ubiquitin-proteasome system (UPS), the cell's natural garbage disposal system for proteins. nih.govnanoimagingservices.com TPD technologies primarily utilize two main strategies: molecular glues and proteolysis-targeting chimeras (PROTACs). nih.govtandfonline.com

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, a key enzyme in the UPS. nih.gov PROTACs, on the other hand, are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. nih.govnih.gov This proximity forces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. nanoimagingservices.comfrontiersin.org

The phthalimidinoglutarimide scaffold is a derivative of thalidomide (B1683933) and its analogs, which are well-known immunomodulatory drugs (IMiDs). nih.gov A landmark discovery revealed that these IMiDs exert their therapeutic effects by recruiting specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase for degradation. nih.govfrontiersin.org This finding established the phthalimidinoglutarimide core as a potent CRBN-recruiting element, making it a cornerstone in the design of PROTACs and other TPD strategies. researchgate.netenamine.net

Significance of Phthalimidinoglutarimide C4 Oh As an E3 Ligase Ligand Building Block

Phthalimidinoglutarimide-C4-OH is a specialized chemical compound that incorporates the critical phthalimidinoglutarimide E3 ligase-binding motif. tenovapharma.com Its significance lies in its design as a "degrader building block". tenovapharma.com It contains the E3 ligase ligand (the phthalimidinoglutarimide part) pre-functionalized with a four-carbon aliphatic linker terminating in a hydroxyl (-OH) group. tenovapharma.com

This ready-to-use structure offers several advantages for researchers in chemical biology and drug discovery:

Streamlined Synthesis: The pre-attached linker and functional group simplify the synthesis of novel PROTACs. sigmaaldrich.com Researchers can directly couple a ligand for their protein of interest to the hydroxyl group of Phthalimidinoglutarimide-C4-OH, bypassing several complex synthetic steps. sigmaaldrich.com

Modular Design: This building block approach allows for the rapid generation of libraries of PROTACs with varying target-binding ligands. sigmaaldrich.com This modularity is crucial for optimizing the potency and selectivity of the final degrader molecule.

Established E3 Ligase Engagement: By utilizing the well-characterized phthalimidinoglutarimide scaffold, researchers can be confident in the recruitment of the CRBN E3 ligase, a widely used and effective ligase in TPD. nih.govenamine.net

Below is a table summarizing the key features of Phthalimidinoglutarimide-C4-OH:

FeatureDescription
Compound Name Phthalimidinoglutarimide-C4-OH
Synonym Phthalimidinoglutarimide-4'-C4-OH
Molecular Formula C17H20N2O4
Molecular Weight 316.357
Function Degrader building block for targeted protein degradation
Core Scaffold Phthalimidinoglutarimide
E3 Ligase Target Cereblon (CRBN)
Linker Four-carbon aliphatic chain
Functional Group Hydroxyl (-OH)
Primary Use Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Table 1: Key Features of Phthalimidinoglutarimide-C4-OH. Data sourced from Tenova Pharma. tenovapharma.com

Overview of Research Trajectories for Novel Chemical Entities in Tpd

Strategies for Chemical Synthesis of the Phthalimidinoglutarimide Core

The phthalimidinoglutarimide core is a key structural motif found in a class of molecules known as immunomodulatory drugs (IMiDs). The synthesis of this core, a substituted isoindolinone fused to a glutarimide (B196013) ring, can be approached through several convergent strategies. A common method involves the condensation of a substituted phthalic anhydride (B1165640) or a derivative thereof with a protected glutamine or glutamic acid derivative.

One prevalent synthetic route commences with the reaction of a suitably substituted phthalic anhydride with L-glutamine. This reaction, typically carried out in a high-boiling point solvent such as acetic acid, leads to the formation of the glutarimide ring through cyclization. The subsequent cyclization of the phthaloyl-glutamine intermediate, often facilitated by a dehydrating agent or thermal conditions, yields the desired phthalimidinoglutarimide core.

An alternative approach involves the use of N-carbobenzyloxy-L-glutamine (Z-Gln) which is first reacted with a phthaloylating agent. The resulting intermediate can then be cyclized to form the glutarimide ring. The choice of reagents and reaction conditions is crucial for achieving high yields and minimizing the formation of side products.

Starting Material 1 Starting Material 2 Key Reagents/Conditions Product Typical Yield
Substituted Phthalic AnhydrideL-GlutamineAcetic Acid, RefluxPhthalimidinoglutarimide Core60-75%
N-Carbobenzyloxy-L-glutaminePhthaloyl DichlorideTriethylamine, DCMPhthaloyl-Z-Gln Intermediate85-95%
Phthaloyl-L-glutamic acidAcetic Anhydride, Sodium Acetate (B1210297)HeatPhthalimidinoglutarimide Core70-85%

This table presents illustrative data based on analogous reactions reported in the chemical literature.

Introduction of the C4-Hydroxyl Moiety: Synthetic Routes and Challenges

The introduction of a hydroxyl group at the C4 position of the glutarimide ring is a critical step in the synthesis of Phthalimidinoglutarimide-C4-OH. This transformation can be challenging due to the presence of multiple reactive sites in the core structure.

A primary strategy for C4-hydroxylation involves the direct oxidation of the glutarimide ring. This can be attempted using various oxidizing agents. However, achieving regioselectivity for the C4 position over other positions on the glutarimide or phthalimidine rings is a significant hurdle. The use of enzymatic or microbial hydroxylation could offer a highly selective alternative, though this often requires specialized and lengthy development.

A more controlled and widely applicable approach is to start with a precursor that already contains a functional group at the C4 position, which can then be converted to a hydroxyl group. For instance, a C4-bromo or C4-keto substituted glutarimide precursor could be utilized. The C4-bromo derivative can undergo nucleophilic substitution with a hydroxide (B78521) source, although this may require harsh conditions that could compromise the integrity of the phthalimidinoglutarimide core.

Alternatively, the reduction of a C4-keto-phthalimidinoglutarimide intermediate using a stereoselective reducing agent, such as sodium borohydride, can yield the desired C4-hydroxy compound. The stereochemistry of the resulting hydroxyl group would be dependent on the reducing agent and the steric environment around the carbonyl group.

Challenges:

Regioselectivity: Direct oxidation methods often lack selectivity, leading to a mixture of hydroxylated products.

Stereoselectivity: The reduction of a C4-keto group can result in a mixture of diastereomers, necessitating chiral separation or the development of a stereospecific reduction.

Harsh Reaction Conditions: The stability of the phthalimidinoglutarimide core can be a limiting factor when using aggressive reagents for hydroxylation or substitution.

Optimization of Reaction Conditions and Yields for Phthalimidinoglutarimide-C4-OH Synthesis

For the formation of the phthalimidinoglutarimide core, parameters such as reaction temperature, solvent, and catalyst concentration are critical. A Design of Experiments (DoE) approach can be employed to efficiently screen a wide range of conditions. For instance, in the cyclization step, different dehydrating agents and their molar equivalents can be tested to find the optimal balance between reaction rate and side product formation. mdpi.com

In the C4-hydroxylation step, if proceeding via reduction of a C4-keto intermediate, the choice of reducing agent, temperature, and solvent will significantly impact the diastereoselectivity and yield.

Reaction Step Parameter Optimized Range Explored Optimal Condition Impact on Yield/Purity
Core FormationSolventToluene, Acetic Acid, DMFAcetic AcidIncreased yield by 15%
Core FormationTemperature80-140 °C120 °CReduced reaction time and byproducts
C4-Hydroxylation (Reduction)Reducing AgentNaBH4, LiBH4, K-SelectrideNaBH4Achieved desired diastereomer in >95:5 ratio
C4-Hydroxylation (Reduction)Temperature-78 to 25 °C-40 °CImproved stereoselectivity

This table provides a hypothetical representation of an optimization study.

Scale-Up Considerations for Research and Development Quantities

Transitioning the synthesis of Phthalimidinoglutarimide-C4-OH from a laboratory scale (milligrams to grams) to larger research and development quantities (grams to kilograms) presents a unique set of challenges. researchgate.net What works well in a round-bottom flask may not be directly translatable to a larger reactor.

Key Considerations:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic in larger reactors due to a lower surface-area-to-volume ratio. Efficient cooling and controlled addition of reagents are crucial.

Mass Transfer: Mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates. The type of stirrer and mixing speed need to be carefully selected.

Reagent and Solvent Handling: The handling of larger quantities of potentially hazardous reagents and flammable solvents requires stringent safety protocols and specialized equipment.

Isolation and Purification: Filtration and drying processes need to be scalable. Large-scale chromatography can be expensive and time-consuming, so developing a synthesis that yields a product that can be purified by crystallization is highly desirable. nih.gov

Process Safety Analysis: A thorough hazard evaluation of each step is necessary to identify potential risks such as thermal runaway reactions or the formation of unstable intermediates.

The development of a robust and scalable process often involves re-evaluating and potentially modifying the synthetic route that was optimized on a small scale. polypeptide.com For example, a reagent that is suitable for laboratory use may be too expensive or hazardous for large-scale production.

Investigation of E3 Ligase Binding Affinity and Specificity

Studies on binding affinity are performed on the parent immunomodulatory imide drugs (IMiDs), such as pomalidomide (B1683931), not on fragments with linker extensions.

Biophysical Characterization of Ligand-Protein Interactions

The core "phthalimidinoglutarimide" structure is known to bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. rsc.orgnih.gov The glutarimide ring of the molecule is essential for this interaction, fitting into a hydrophobic pocket of CRBN. jst.go.jp The binding of pomalidomide to the DDB1-CRBN complex has been measured, showing a higher affinity than its parent compound, thalidomide (B1683933). jst.go.jp For instance, one study determined the inhibitory constant (Ki) of pomalidomide for the CRBN receptor to be 156.60 nM. nih.gov

Structural Biology Approaches to Elucidate Binding Modes

Crystal structures of the DDB1-CRBN complex with bound pomalidomide have been resolved. nih.govjst.go.jp These structures reveal that the glutarimide moiety is buried within a tri-tryptophan pocket in CRBN. jst.go.jp The phthalimide (B116566) ring remains solvent-exposed, which allows for chemical modification at its C4 and C5 positions for the attachment of linkers in PROTAC design without abolishing CRBN binding. nih.govnih.gov The amino group at the C4 position of the pomalidomide phthalimide ring is crucial for recruiting specific neosubstrates like the transcription factor Ikaros. nih.govjst.go.jp

Ternary Complex Formation Dynamics in Targeted Protein Degradation Systems

The study of ternary complexes involves the fully assembled PROTAC, the E3 ligase, and a specific protein of interest (POI), not the isolated E3 ligase ligand.

Analysis of Protein-of-Interest, E3 Ligase, and Phthalimidinoglutarimide-C4-OH Linker Interactions

In a PROTAC, the linker—for which the "-C4-OH" group serves as a synthetic handle—plays a critical role in mediating the formation of a productive ternary complex between CRBN and the target protein. nih.gov The length and composition of the linker control the orientation and proximity of the two proteins, which in turn influences the efficiency and selectivity of protein degradation. nih.gov Slight alterations to the linker can significantly affect the stability and cooperativity of the ternary complex. sigmaaldrich.com

Kinetic Studies of Complex Assembly and Dissociation

Kinetic and biophysical studies are performed on full PROTAC systems. These analyses measure the rates of association and dissociation of the ternary complex, which are critical for effective protein degradation. nih.gov The stability of the ternary complex is a key parameter for the activity of molecular glues and PROTACs. nih.gov The linker is not a passive component; it actively contributes to the neo-protein-protein interactions that stabilize the complex. nih.gov

Structure Activity Relationship Sar Investigations of Phthalimidinoglutarimide C4 Oh

Impact of Structural Modifications on E3 Ligase Binding and Recruitment

The binding of Phthalimidinoglutarimide-C4-OH to the E3 ligase Cereblon (CRBN) is a critical event that initiates a cascade of cellular processes, including the degradation of specific target proteins. The affinity and specificity of this binding are highly sensitive to structural modifications of the Phthalimidinoglutarimide-C4-OH framework.

The core structure, comprising a phthalimide (B116566) and a glutarimide (B196013) ring, is essential for CRBN engagement. The glutarimide moiety, in particular, plays a direct role in binding to the thalidomide-binding pocket of CRBN. Modifications to either of these ring systems can profoundly impact binding affinity and subsequent protein recruitment. For instance, alterations to the phthalimide ring can influence the recruitment of neosubstrates, proteins not typically targeted by CRBN, thereby modulating the downstream biological effects.

Research into various analogs has demonstrated that even subtle changes to the phthalimide ring, such as the introduction of different substituents, can alter the substrate specificity of the CRBN-ligand complex. This has been a key area of investigation for the development of selective protein degraders.

Compound/ModificationChange in Binding Affinity to CRBNImpact on Neosubstrate Recruitment
Pomalidomide (B1683931) (4-amino substituent on phthalimide ring) Increased affinity compared to thalidomide (B1683933)Enhanced recruitment of Ikaros and Aiolos
Lenalidomide (modified phthalimide ring) High affinityPotent recruitment of Ikaros and Aiolos
Thalidomide (parent compound) Baseline affinityRecruitment of a specific set of neosubstrates
Analogs with bulky substituents on phthalimide ring Variable, can decrease affinityMay sterically hinder neosubstrate binding

Elucidation of Key Pharmacophores within the Phthalimidinoglutarimide-C4-OH Framework

The biological activity of Phthalimidinoglutarimide-C4-OH is dictated by specific chemical features, or pharmacophores, that are recognized by its biological targets. The key pharmacophoric elements for CRBN binding are well-established and reside within the core phthalimidinoglutarimide structure.

The essential pharmacophores include:

The Linker and C4-Hydroxyl Group: In the context of Phthalimidinoglutarimide-C4-OH, the C4 position on the glutarimide ring and the hydroxyl group itself are critical pharmacophoric points. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the CRBN binding pocket.

Contribution of the C4-Hydroxyl Group to Molecular Recognition and Degradation Efficacy

The hydroxyl group at the C4 position of the glutarimide ring is a distinguishing feature of Phthalimidinoglutarimide-C4-OH and its close analog, 4-hydroxy-thalidomide. This functional group has a significant impact on the molecule's interaction with CRBN and its efficacy in promoting protein degradation.

However, the introduction of bulky substituents at the C4 position of the glutarimide ring has been shown to be detrimental to CRBN binding. This is due to steric clashes within the confined space of the binding pocket, which disrupts the necessary interactions for stable binding. This highlights the fine balance between the size and functionality of substituents at this position.

C4-Glutarimide ModificationEffect on CRBN BindingRationale
-OH (Hydroxyl) Potentially enhanced bindingCan form additional hydrogen bonds
-H (Unsubstituted) Baseline bindingStandard interaction via glutarimide ring
Bulky Substituents (e.g., cycloheximide) Loss of bindingSteric clash within the binding pocket

SAR Studies for Optimizing Linker Attachment and Modulator Functionality

Phthalimidinoglutarimide-C4-OH and its analogs are frequently used as the E3 ligase-binding component in PROTACs. In this context, the phthalimide moiety serves as a convenient attachment point for a chemical linker, which in turn is connected to a ligand for a target protein of interest. The nature and attachment point of the linker are critical for the efficacy of the resulting PROTAC.

SAR studies have extensively explored the optimization of linker attachment to the phthalimide ring. The C4 and C5 positions are the most common points of attachment. The choice of attachment site, as well as the length, rigidity, and chemical composition of the linker, can dramatically affect the formation and stability of the ternary complex (CRBN-PROTAC-Target Protein), which is a prerequisite for target protein degradation.

For example, the linker must be of sufficient length and flexibility to allow for the simultaneous binding of the Phthalimidinoglutarimide-C4-OH moiety to CRBN and the target ligand to its protein, without introducing steric strain. The chemical nature of the linker can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Linker Attachment Point (Phthalimide Ring)Impact on Ternary Complex FormationDegradation Efficacy (DC50)
C4 Position Generally favorableOften results in potent degradation
C5 Position Also a viable attachment pointEfficacy is dependent on the specific PROTAC architecture
Other Positions Less commonly usedMay lead to suboptimal orientation of the ternary complex

Design, Synthesis, and Preclinical Evaluation of Phthalimidinoglutarimide C4 Oh Derivatives

Rational Design Principles for Novel Targeted Protein Degraders Utilizing Phthalimidinoglutarimide-C4-OH

Phthalimidinoglutarimide-C4-OH is a key building block in the development of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents that mediate the degradation of specific target proteins. As a derivative of thalidomide (B1683933), it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase. The rational design of PROTACs incorporating this moiety is a multifactorial process aimed at optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, which subsequently leads to the ubiquitination and proteasomal degradation of the target protein.

Key design principles revolve around the precise spatial arrangement of the three components. The Phthalimidinoglutarimide-C4-OH moiety serves as the anchor to the E3 ligase. The choice of the target protein ligand, or "warhead," is dictated by the specific protein of interest (POI) that is to be degraded. The linker, which connects the Phthalimidinoglutarimide-C4-OH to the warhead, is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points on both the E3 ligase ligand and the warhead must be carefully optimized to facilitate favorable protein-protein interactions within the ternary complex.

Computational modeling and structural biology play a pivotal role in the rational design process. By predicting the conformation of the ternary complex, researchers can design linkers that promote positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. The C4-OH group on the phthalimidinoglutarimide core provides a convenient attachment point for the linker, allowing for systematic modifications to explore the structure-activity relationship (SAR). The goal is to identify a PROTAC that not only forms a stable ternary complex but also orients the target protein in such a way that its surface lysine residues are accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase.

Synthetic Strategies for Conjugation to Target Protein Ligands

The synthesis of PROTACs utilizing Phthalimidinoglutarimide-C4-OH involves robust and versatile chemical strategies that allow for the efficient conjugation of this E3 ligase ligand to a wide array of target protein ligands.

Development of Diverse Linker Chemistries

The linker is not merely a spacer but an active component that influences the physicochemical properties and biological activity of the PROTAC. A variety of linker chemistries have been developed to connect Phthalimidinoglutarimide-C4-OH to different warheads. These linkers typically consist of polyethylene glycol (PEG) chains, alkyl chains, or a combination of both, which offer flexibility and control over the distance between the two ends of the PROTAC.

Commonly employed conjugation reactions include amide bond formation, ether synthesis, and click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl group of Phthalimidinoglutarimide-C4-OH can be readily derivatized to introduce a reactive handle, such as an amine, carboxylic acid, azide, or alkyne, for subsequent linker attachment. The choice of linker chemistry depends on the functional groups present on the target protein ligand and the desired properties of the final PROTAC. For instance, PEG linkers can enhance solubility and cell permeability, while more rigid linkers may provide better control over the ternary complex geometry.

Linker TypeCommon Functional GroupsKey Characteristics
Polyethylene Glycol (PEG)Ether, HydroxylIncreased solubility, flexibility
Alkyl ChainAlkaneHydrophobicity, conformational restriction
Alkyl/Ether HybridEther, AlkaneTunable hydrophilicity and flexibility
Click Chemistry CompatibleAzide, AlkyneHigh efficiency, modularity

Modular Synthesis Approaches for PROTAC Library Generation

To efficiently explore the vast chemical space of PROTACs, modular synthesis approaches are employed to generate libraries of related compounds. This strategy involves the parallel synthesis of a series of PROTACs with systematic variations in the linker length, composition, and attachment points.

A common approach is to first synthesize a set of Phthalimidinoglutarimide-C4-OH derivatives with linkers of varying lengths and functionalities. These pre-functionalized E3 ligase ligand-linker constructs can then be coupled to a library of target protein ligands. This modularity allows for the rapid generation of a diverse set of PROTACs for screening and optimization. Solid-phase synthesis has also been utilized to streamline the production of PROTAC libraries, enabling high-throughput synthesis and purification.

In Vitro Assays for Degradation Efficacy in Cellular Models

Once synthesized, the efficacy of Phthalimidinoglutarimide-C4-OH-based PROTACs is evaluated through a series of in vitro assays in relevant cellular models. These assays are designed to quantify the extent of target protein degradation and to elucidate the mechanism of action.

Quantification of Target Protein Levels via Western Blotting and Proteomics

Western blotting is a fundamental technique used to assess the dose- and time-dependent degradation of the target protein. Cells are treated with varying concentrations of the PROTAC for different durations, after which cell lysates are prepared and subjected to SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin). The intensity of the protein bands is quantified to determine the percentage of protein degradation.

Illustrative Western Blot Data for a Hypothetical PROTAC (PROTAC-X) utilizing Phthalimidinoglutarimide-C4-OH

Concentration of PROTAC-X (nM) Target Protein Level (% of Control)
0 (Vehicle) 100
1 85
10 52
100 15

For a more comprehensive and unbiased assessment of protein degradation, mass spectrometry-based proteomics is employed. This powerful technique allows for the quantification of thousands of proteins simultaneously, providing a global view of the PROTAC's selectivity. By comparing the proteomes of cells treated with the PROTAC to those treated with a vehicle control, researchers can confirm the specific degradation of the intended target and identify any potential off-target effects.

Ubiquitination Pathway Modulation Assays

To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system, ubiquitination assays are performed. These assays aim to detect the increase in ubiquitination of the target protein upon PROTAC treatment. One common method is to immunoprecipitate the target protein from cell lysates and then perform a Western blot using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear, indicative of polyubiquitination, confirms that the PROTAC is successfully hijacking the CRBN E3 ligase to ubiquitinate the target protein.

More advanced techniques, such as NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays, can be used to monitor the formation of the ternary complex and subsequent ubiquitination in live cells in real-time. These assays provide valuable kinetic information about the PROTAC's mechanism of action.

Assessment of Selectivity Across E3 Ligases and Off-Target Effects in Preclinical Settings

The preclinical evaluation of novel therapeutic agents is a critical phase in drug development, providing essential insights into a compound's biological activity, specificity, and potential for adverse effects. For derivatives of Phthalimidinoglutarimide-C4-OH, a key area of investigation revolves around their interaction with the cellular protein degradation machinery, specifically their selectivity for E3 ubiquitin ligases and the characterization of any off-target activities. This section delves into the methodologies and findings from preclinical studies designed to assess these crucial parameters.

The fundamental mechanism of action for thalidomide and its analogs, the class to which Phthalimidinoglutarimide-C4-OH belongs, involves binding to the Cereblon (CRBN) protein. nih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.gov The binding of these small molecules to CRBN effectively reprograms the ligase, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, often referred to as neosubstrates. nih.gov

A primary goal in the development of Phthalimidinoglutarimide-C4-OH derivatives is to achieve high selectivity for CRBN over the more than 600 other E3 ligases in the human genome. High selectivity is desirable to minimize unintended protein degradation and potential toxicities. Preclinical assessments of E3 ligase selectivity typically employ a variety of biochemical and cellular assays.

In early-stage preclinical studies, competitive binding assays are often utilized to determine the affinity of a compound for a panel of E3 ligases. These assays can provide an initial screen for potential interactions. Further investigation involves cellular assays that measure the degradation of known substrates for different E3 ligases. A compound that selectively degrades known neosubstrates of CRBN, without affecting the substrates of other E3 ligases, would be considered to have a favorable selectivity profile.

The substitution pattern on the phthalimide (B116566) ring of thalidomide analogs is known to influence their biological activity. encyclopedia.pub For instance, the addition of a hydroxyl group at the C4 position, as in 4-Hydroxy-thalidomide, can alter the compound's properties. While specific data on the E3 ligase selectivity of Phthalimidinoglutarimide-C4-OH is not extensively available in the public domain, structure-activity relationship studies on related compounds provide valuable insights. Research has shown that even minor modifications to the phthalimide or glutarimide (B196013) rings can impact CRBN binding and neosubstrate degradation profiles. nih.govrsc.org

Beyond selectivity for the intended E3 ligase, a thorough preclinical evaluation must also investigate potential off-target effects. These are unintended interactions with other cellular proteins that can lead to adverse effects. For thalidomide analogs, off-target effects can arise from the degradation of neosubstrates that are not the intended therapeutic targets. For example, the teratogenic effects of thalidomide are believed to be mediated by the CRBN-dependent degradation of the transcription factor SALL4. nih.gov

Preclinical assessment of off-target effects often involves proteomic studies. Techniques such as mass spectrometry-based proteomics can be used to compare the protein profiles of cells treated with the compound to untreated cells. This allows for an unbiased identification of proteins that are degraded upon drug treatment. Any proteins that are degraded in a CRBN-dependent manner are considered neosubstrates and potential sources of off-target effects.

The following table summarizes the key considerations in the preclinical assessment of E3 ligase selectivity and off-target effects for Phthalimidinoglutarimide-C4-OH derivatives:

Assessment Parameter Methodologies Key Considerations
E3 Ligase Selectivity - Competitive Binding Assays- Cellular Substrate Degradation Assays- Proteomic Profiling- Affinity for CRBN vs. other E3 ligases- Selective degradation of CRBN neosubstrates- Lack of degradation of substrates for other E3 ligases
Off-Target Effects - Global Proteomics (e.g., Mass Spectrometry)- Phenotypic Screening- In vivo animal models- Identification of all CRBN-dependent neosubstrates- Assessment of unintended cellular consequences- Evaluation of potential toxicities in animal models

It is important to note that while the glutarimide moiety is crucial for CRBN binding, the phthalimide portion of the molecule also plays a significant role in determining the neosubstrate repertoire. nih.govrsc.org Therefore, the C4-OH substitution in Phthalimidinoglutarimide-C4-OH is expected to influence which proteins are targeted for degradation, thereby shaping both its therapeutic and off-target profiles.

Computational Approaches in Phthalimidinoglutarimide C4 Oh Research

Molecular Docking Simulations for E3 Ligase-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Phthalimidinoglutarimide-C4-OH, docking simulations would be employed to predict its binding mode within the active site of an E3 ligase, such as Cereblon. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The scoring functions used in docking can estimate the binding affinity, helping to rank potential degrader candidates. However, no specific docking scores or interaction patterns for Phthalimidinoglutarimide-C4-OH have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the field of targeted protein degradation, QSAR models could be developed to predict the degradation efficiency of a series of compounds based on their physicochemical properties and structural features. For Phthalimidinoglutarimide-C4-OH, a QSAR study would require a dataset of structurally related compounds with measured degradation activities. Such a study would help in identifying the key molecular descriptors that influence degradation potency. Currently, no QSAR models specifically developed for or including Phthalimidinoglutarimide-C4-OH have been published.

In Silico Design of Novel Phthalimidinoglutarimide-C4-OH Based Degrader Candidates

In silico design encompasses a variety of computational techniques used to create novel molecules with desired properties. Starting from the Phthalimidinoglutarimide-C4-OH scaffold, researchers would typically use computational methods to design new degrader candidates with improved potency, selectivity, or pharmacokinetic properties. This could involve modifying the linker, the warhead that binds to the target protein, or the E3 ligase ligand. The design process is often guided by the insights gained from molecular docking and dynamics simulations. There are no reports in the scientific literature detailing the in silico design of new degraders based on the Phthalimidinoglutarimide-C4-OH structure.

Cheminformatics for Library Design and Virtual Screening

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of Phthalimidinoglutarimide-C4-OH, cheminformatic tools could be used to design and screen virtual libraries of related compounds to identify new potential degraders. This could involve searching large chemical databases for compounds with similar structural features or using machine learning models to predict the activity of virtual compounds. The goal of such virtual screening campaigns is to prioritize a smaller number of compounds for synthesis and experimental testing. To date, no studies have been published that describe the use of cheminformatics for the design or virtual screening of libraries based on the Phthalimidinoglutarimide-C4-OH scaffold.

Analytical Methodologies for Characterization and Quantification of Phthalimidinoglutarimide C4 Oh

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for assessing the purity of Phthalimidinoglutarimide-C4-OH and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most utilized techniques due to their high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of Phthalimidinoglutarimide-C4-OH. Validated methods ensure that the analysis is accurate, precise, and reproducible. While specific validated methods for the C4-hydroxy derivative are not extensively published, robust methods for the parent compound, thalidomide (B1683933), and its other hydroxylated metabolites serve as an excellent template. nih.gov

A typical RP-HPLC method involves a C18 stationary phase, which effectively retains the moderately polar Phthalimidinoglutarimide-C4-OH. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase. nih.gov Isocratic or gradient elution can be employed to achieve optimal separation from impurities and starting materials. Detection is commonly performed using a UV detector, as the phthalimide (B116566) ring system possesses a strong chromophore.

Interactive Table: Example RP-HPLC Method Parameters Below are typical parameters for the analysis of Phthalimidinoglutarimide-C4-OH, adapted from established methods for related compounds.

ParameterValueRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column offering good retention and resolution for thalidomide-like structures.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidProvides appropriate polarity for elution and the acid improves peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension, balancing analysis time and resolution.
Detection UV at 220-240 nmThe phthalimide moiety exhibits strong absorbance in this UV range.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Column Temp. 40°CElevated temperature can improve peak shape and reduce analysis time. nih.gov

Method validation would be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is suitable for its intended purpose in quality control.

Following synthesis, Phthalimidinoglutarimide-C4-OH must be isolated from unreacted starting materials, by-products, and other impurities. Preparative chromatography is the technique of choice for this purification. While preparative HPLC using larger columns and higher flow rates is an option, flash column chromatography is a more common and efficient method for purifying gram-scale quantities of synthetic intermediates. nih.gov

In a typical flash chromatography procedure, the crude reaction mixture is loaded onto a silica (B1680970) gel column. A solvent system, often a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is passed through the column. The polarity of the solvent system is optimized via thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. The fractions are collected as they elute from the column and are analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified Phthalimidinoglutarimide-C4-OH.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized Phthalimidinoglutarimide-C4-OH. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are used.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Phthalimidinoglutarimide-C4-OH, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the protons on the glutarimide (B196013) ring, the single methine proton, and the protons on the hydroxylated aromatic ring. chemrxiv.org The imide proton (N-H) typically appears as a broad singlet at a high chemical shift (around 11 ppm). chemrxiv.org

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum for Phthalimidinoglutarimide-C4-OH displays signals for the carbonyl carbons of the imide groups at the lowest field (165-173 ppm), carbons of the aromatic ring, and the aliphatic carbons of the glutarimide ring at the highest field. chemrxiv.org

Interactive Table: NMR Spectroscopic Data for Phthalimidinoglutarimide-C4-OH in DMSO-d6 chemrxiv.org

NucleusChemical Shift (δ, ppm)Description
¹H NMR 11.08 (s, 1H)Glutarimide N-H
7.65 (t, 1H)Aromatic C-H
7.31 (d, 1H)Aromatic C-H
7.25 (d, 1H)Aromatic C-H
5.07 (dd, 1H)Glutarimide C-H (chiral center)
2.81-2.96 (m, 1H)Glutarimide CH₂
2.43-2.65 (m, 2H)Glutarimide CH₂
1.97-2.07 (m, 1H)Glutarimide CH₂
¹³C NMR 172.8, 170.0, 167.0, 165.8Carbonyl Carbons (C=O)
155.6, 136.4, 133.2, 123.6, 114.4, 114.2Aromatic Carbons
48.6Glutarimide C-H (chiral center)
31.0, 22.0Glutarimide CH₂

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Phthalimidinoglutarimide-C4-OH would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-3500 cm⁻¹), the N-H stretch of the imide (~3200 cm⁻¹), C=O stretches of the imide groups (strong, ~1700-1770 cm⁻¹), and C-H stretches of the aromatic ring (~3000-3100 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phthalimide core is a strong chromophore, and the compound is expected to exhibit significant UV absorbance, typically with maxima around 220 nm and near 300 nm. nih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For Phthalimidinoglutarimide-C4-OH (Molecular Formula: C₁₃H₁₀N₂O₅, Molecular Weight: 274.23 Da), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. chemrxiv.org

When coupled with liquid chromatography (LC-MS/MS), the compound can be fragmented, and the resulting product ions provide structural information. In positive ionization mode, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 275.1. The fragmentation pattern is expected to be similar to other hydroxylated thalidomide metabolites. researchgate.net Key fragmentation pathways would involve the cleavage of the glutarimide and phthalimide rings.

Interactive Table: Predicted Mass Spectrometry Fragmentation for Phthalimidinoglutarimide-C4-OH

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
275.1 ([M+H]⁺)163.0112.1 (C₅H₄N₂O)Protonated 4-hydroxyphthalic anhydride (B1165640) moiety
275.1 ([M+H]⁺)146.0129.1 (C₈H₅NO₂)Protonated glutarimide ring fragment
275.1 ([M+H]⁺)136.0139.1 (C₆H₅NO₃)Fragment from cleavage within the phthalimide ring

These fragmentation patterns are diagnostic and can be used in multiple reaction monitoring (MRM) assays for highly selective and sensitive quantification of the compound in complex matrices. nih.gov

Development of High-Throughput Screening Assays for Degrader Activity in Research Settings

Once Phthalimidinoglutarimide-C4-OH is incorporated into a PROTAC molecule, high-throughput screening (HTS) assays are essential for evaluating the degrader's activity. These assays are designed to rapidly assess the ability of a large number of compounds to induce the degradation of a target protein in a cellular context.

Several HTS platforms are suitable for this purpose:

Luminescence-Based Reporter Assays: These assays involve genetically engineering the target protein to be fused with a luciferase enzyme. A decrease in luminescence signal corresponds to the degradation of the fusion protein. Dual-luciferase systems can be employed where a second, constitutively expressed luciferase serves as an internal control for cell viability and non-specific effects.

Electrochemiluminescence (ECL) Assays: ECL-based assays can directly measure the ubiquitylation of a target protein. In this format, a target protein is captured on an electrode-containing plate, and ubiquitylation is detected using an antibody against ubiquitin that is labeled with an ECL tag. An increase in signal indicates E3 ligase activity and subsequent ubiquitylation of the target.

Mass Spectrometry-Based Screening: Advanced MS techniques can be used in a high-throughput manner to directly quantify the amount of target protein remaining in cells after treatment with a degrader. This approach offers high accuracy and can monitor the degradation of the endogenous protein without the need for genetic modification.

In-Cell Westerns: This immunofluorescence-based method is performed in microtiter plates. Cells are treated with the degrader, fixed, and then probed with a primary antibody against the target protein and a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of protein, is read on a plate reader. This technique allows for the rapid quantification of protein levels across many samples simultaneously.

These HTS methods are crucial in the early stages of drug discovery to identify active PROTACs and to perform structure-activity relationship (SAR) studies to optimize degrader potency and selectivity.

Preclinical Research Models for Phthalimidinoglutarimide C4 Oh Based Degraders

Cell-Based Assays for Studying Protein Degradation Pathways

Cell-based assays are fundamental in the preclinical assessment of Phthalimidinoglutarimide-C4-OH-based degraders. These assays serve to confirm target engagement, demonstrate protein degradation, and elucidate the underlying biological pathways. A primary and often initial step is the utilization of immunoblotting (Western blotting) to directly measure the reduction in the levels of the target protein upon treatment with the degrader. This technique provides clear evidence of protein loss in a dose- and time-dependent manner.

To further validate that the observed protein degradation is mediated by the intended pathway, several control experiments are typically conducted. Pre-treatment of cells with a proteasome inhibitor, such as carfilzomib (B1684676) or epoxomicin, should rescue the degradation of the target protein, confirming the involvement of the proteasome. nih.govnih.gov Similarly, co-treatment with an inhibitor of the NEDD8-activating enzyme (NAE), like MLN4924, which prevents the activation of Cullin-RING ligases, should also block the degradation activity. nih.gov Furthermore, to confirm the specific role of CRBN, isogenic cell lines, where CRBN has been knocked out or is deficient, can be employed. In such cells, a Phthalimidinoglutarimide-C4-OH-based degrader is expected to lose its protein degradation capability. nih.gov

Quantitative assessment of protein degradation can be achieved through various high-throughput methods. High-content imaging assays using antibodies against the target protein can provide quantitative data on protein levels across a large cell population. nih.gov The Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry can offer insights into both target engagement and the subsequent degradation profile across the proteome. biorxiv.org Downstream functional assays are also crucial to link protein degradation with a biological response. For instance, if the target protein is involved in cell proliferation, cell viability or apoptosis assays (e.g., measuring caspase activation) can demonstrate the functional consequence of its degradation. nih.gov

Table 1: Overview of Cell-Based Assays for Phthalimidinoglutarimide-C4-OH-Based Degraders

Assay TypePurposeExample Readout
Immunoblotting To visualize and semi-quantify the reduction of the target protein.Decreased band intensity of the target protein.
Proteasome Inhibition To confirm the degradation is proteasome-dependent.Rescue of target protein levels after co-treatment with a proteasome inhibitor.
NAE Inhibition To confirm the involvement of the Cullin-RING ligase machinery.Attenuation of protein degradation upon co-treatment with an NAE inhibitor.
CRBN Knockout Cells To verify the specific requirement of the CRBN E3 ligase.Absence of degradation in CRBN-deficient cells compared to wild-type.
High-Content Imaging For quantitative analysis of protein degradation in a cellular context.Measurement of fluorescence intensity corresponding to target protein levels.
Apoptosis Assays To measure the functional downstream effect of degrading a target involved in cell survival.Increased caspase activity or Annexin V staining. nih.gov

Development of Reporter Gene Assays for E3 Ligase Activity Modulation

Reporter gene assays are valuable tools for indirectly measuring the activity of the E3 ligase complex and the efficacy of the degrader in a cellular environment. These systems are often engineered to provide a readily detectable signal, such as luminescence or fluorescence, that is dependent on the degradation of a specific protein.

A common approach involves creating a fusion protein consisting of the target protein of interest and a reporter protein, such as a green fluorescent protein (GFP) or a luciferase enzyme. When this fusion protein is expressed in cells, its degradation by a Phthalimidinoglutarimide-C4-OH-based degrader can be monitored by a decrease in the fluorescent or luminescent signal. This method allows for high-throughput screening of degrader libraries and kinetic studies of protein degradation.

Another sophisticated reporter system is the use of split luciferase or fluorescent proteins. In these systems, the reporter protein is split into two non-functional fragments. One fragment is fused to the target protein, and the other is expressed separately or fused to another protein. The proximity of the two fragments, and thus the reconstitution of the active reporter protein, can be modulated by the degrader's activity, providing a dynamic readout of the protein degradation process.

Furthermore, assays can be designed to specifically monitor the formation of the ternary complex (target protein - degrader - CRBN), which is a critical step in the degradation process. Techniques like the AlphaScreen™ proximity assay can be adapted for cell lysates or even live cells to measure the interaction between the target protein and CRBN in the presence of the degrader. nih.gov This provides a direct measure of the degrader's ability to act as a molecular glue.

Table 2: Reporter Gene Assay Strategies for Phthalimidinoglutarimide-C4-OH-Based Degraders

Assay StrategyPrincipleSignal Output
Target-Reporter Fusion The target protein is fused to a reporter like GFP or luciferase. Degradation of the fusion protein leads to a loss of signal.Decrease in fluorescence or luminescence.
Split-Reporter System The target protein is fused to one fragment of a split reporter. Degradation alters the ability of the fragments to reconstitute a functional reporter.Change in reporter signal (increase or decrease depending on the specific setup).
Ternary Complex Proximity Assay Measures the degrader-induced proximity of the target protein and CRBN using technologies like FRET or AlphaScreen™.Increase in proximity-based signal (e.g., FRET ratio or AlphaScreen™ luminescence). nih.gov

In Vivo Proof-of-Concept Studies in Relevant Non-Human Organism Models

Following successful in vitro characterization, in vivo studies in non-human organism models are essential to establish proof-of-concept for the therapeutic potential of a Phthalimidinoglutarimide-C4-OH-based degrader. The choice of animal model is critical and depends on the disease context and the specific target protein.

For oncology applications, human tumor xenograft models in immunocompromised mice are commonly used. In these models, human cancer cells are implanted into mice, and the effect of the degrader on tumor growth is evaluated. For instance, a degrader targeting a protein crucial for leukemia cell survival was shown to have in vivo efficacy in a human leukemia xenograft model. nih.gov These studies not only assess the anti-tumor activity but also allow for the analysis of target protein degradation within the tumor tissue.

Beyond xenografts, genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human disease can provide a more physiologically relevant system to test the efficacy of a degrader. For other therapeutic areas, such as inflammatory or neurodegenerative diseases, relevant animal models that recapitulate key aspects of the human condition are employed.

In these in vivo studies, it is crucial to correlate the observed therapeutic effect with the degradation of the target protein in the relevant tissues. This is typically achieved by collecting tissue samples at various time points after degrader administration and measuring the levels of the target protein by methods such as immunoblotting or immunohistochemistry.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical species are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of a Phthalimidinoglutarimide-C4-OH-based degrader, and for linking its exposure to its biological effect. These studies are typically conducted in rodent and non-rodent species to support the selection of a safe and efficacious dosing regimen for potential human studies.

PK studies measure the concentration of the degrader in the plasma and various tissues over time after administration. This information is used to determine key parameters such as bioavailability, half-life, and clearance. The goal is to identify a compound with favorable drug-like properties that allow it to reach and sustain a therapeutically relevant concentration at the site of action.

PD studies, on the other hand, measure the biological effect of the degrader. In the context of targeted protein degradation, the primary PD marker is the level of the target protein in relevant tissues. By correlating the PK profile with the extent and duration of target protein degradation, a PK/PD relationship can be established. This relationship is crucial for predicting the dose and schedule required to achieve a desired level of target engagement and therapeutic effect in humans. For example, studies might aim to determine the plasma concentration of the degrader required to achieve a 50% or 90% reduction in the target protein in the tumor tissue.

These preclinical PK/PD studies are instrumental in the decision-making process during drug development, helping to identify promising degrader candidates and to design first-in-human clinical trials.

Intellectual Property and Innovation Landscape in Phthalimidinoglutarimide C4 Oh Research

Analysis of Patent Trends for Glutarimide-Based E3 Ligase Ligands

The patent landscape for glutarimide-based E3 ligase ligands is dynamic and rapidly expanding, largely driven by the therapeutic promise of PROTACs and molecular glues. researchgate.net An analysis of patenting activity reveals several key trends:

Dominance of Cereblon-Recruiting Ligands: A significant majority of patents in the TPD space that utilize glutarimide (B196013) scaffolds are directed towards ligands for Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase. researchgate.netnih.gov This is due to the well-established binding of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) to CRBN, providing a validated starting point for the design of novel ligands. researchgate.net

Focus on Modifications of a Core Scaffold: Much of the patent literature describes modifications to the classical IMiD scaffold. nih.gov These modifications aim to improve binding affinity, selectivity, and physiochemical properties, as well as to provide points of attachment for linkers in PROTAC design. Innovations often involve substitutions on the phthalimide (B116566) and glutarimide rings.

Expansion into Novel Chemotypes: While thalidomide-like structures are prevalent, there is a growing trend towards the discovery and patenting of non-thalidomide-like chemotypes that still bind to CRBN. nih.gov This diversification is driven by the desire to overcome potential limitations of the IMiD scaffold and to explore new chemical space, potentially leading to compounds with improved properties. nih.gov

Broad Claims and Reach-Through Provisions: Many patents in this area feature broad claims covering a wide range of structural variations of the glutarimide core. This strategy aims to secure a comprehensive intellectual property position.

The table below summarizes the key areas of innovation in patent applications for glutarimide-based E3 ligase ligands.

Area of Innovation Description Key Objectives
Scaffold Modification Introduction of various substituents on the phthalimide and glutarimide rings.Improve binding affinity and selectivity for Cereblon; enhance pharmacokinetic properties.
Linker Attachment Chemistry Development of novel chemical handles for the attachment of linkers to the glutarimide core.Facilitate the synthesis of diverse PROTAC libraries; optimize ternary complex formation.
Novel Glutarimide Scaffolds Design and synthesis of glutarimide-containing structures that deviate from the traditional IMiD framework.Discover new binding modes to Cereblon; expand the chemical space of E3 ligase recruiters.
"Molecular Glue" Analogs Modifications to the glutarimide core to enhance the recruitment of novel protein substrates for degradation.Induce the degradation of previously "undruggable" protein targets.

Strategic Considerations for Research Program Development and Compound Patenting

For organizations involved in the discovery and development of novel Phthalimidinoglutarimide-C4-OH derivatives and related compounds, a well-defined intellectual property strategy is paramount. Key strategic considerations include:

Freedom-to-Operate (FTO) Analysis: Given the crowded patent landscape, a thorough FTO analysis is essential before initiating a research program. This involves identifying existing patents that may cover the proposed chemical structures and synthetic routes.

Early and Broad Patent Filing: To secure a strong proprietary position, early filing of patent applications is crucial. These applications should ideally include broad claims that cover not only specific compounds but also the underlying scaffold and its potential variations.

Data to Support Patentability: Patent applications should be supported by robust experimental data demonstrating the novelty, utility, and non-obviousness of the invention. This can include data on binding affinity to CRBN, degradation of target proteins in cellular assays, and improved physicochemical properties.

Exploring Novel Chemical Space: To differentiate from competitors and enhance the likelihood of obtaining strong patent protection, research programs should focus on exploring novel chemical space. This could involve the design of non-thalidomide-like glutarimide binders or the development of ligands for alternative E3 ligases. nih.gov Rational, crystallography-driven approaches can significantly aid in this endeavor. nih.gov

Lifecycle Management: A long-term perspective on IP management is important. This includes considering strategies for filing secondary patents on new formulations, methods of use, and second-generation compounds to extend the period of market exclusivity.

Collaborative Research Models in Academic and Industrial Settings

The complexity and cost of drug discovery in the TPD field have fostered a variety of collaborative research models between academic institutions and pharmaceutical companies. drugbank.comresearchgate.net These partnerships are often synergistic, leveraging the strengths of each sector to accelerate innovation. nih.gov

Traditional Sponsored Research: In this model, a pharmaceutical company provides funding to an academic lab to conduct basic research in a specific area of interest, such as the discovery of novel E3 ligase ligands. The intellectual property rights are typically negotiated in the sponsored research agreement.

Pre-competitive Consortia: Multiple industry partners and academic institutions may join forces in a pre-competitive consortium to address fundamental challenges in the field, such as identifying and validating new E3 ligases. proquest.com The resulting data and intellectual property are often shared among the consortium members.

Public-Private Partnerships (PPPs): Government agencies, non-profit organizations, academic institutions, and industry can collaborate through PPPs to advance research in areas of high unmet medical need. These partnerships can provide access to significant funding and resources.

Spin-outs and Start-ups: Promising discoveries from academic labs are often translated into the commercial sector through the formation of spin-out companies. These start-ups may then seek venture capital funding or partner with larger pharmaceutical companies to further develop their technology.

Strategic Alliances and Licensing: Established pharmaceutical companies frequently enter into strategic alliances with or license technology from smaller biotech companies or academic institutions that have specialized expertise in areas like PROTAC design or E3 ligase biology. natlawreview.com

The following table outlines common collaborative models and their key features:

Collaborative Model Key Participants Primary Objective Intellectual Property (IP) Considerations
Sponsored Research Academia, IndustryTo fund basic research in a specific area of interest to the industry partner.IP rights are negotiated in the research agreement.
Pre-competitive Consortia Multiple Industry Partners, AcademiaTo address fundamental scientific challenges and share knowledge.IP is often shared among members or placed in the public domain.
Public-Private Partnerships Government, Academia, Industry, Non-profitsTo accelerate research in areas of significant public health importance.IP arrangements can be complex and are defined by the partnership agreement.
Academic Spin-outs Academia, Entrepreneurs, Venture CapitalTo commercialize promising academic discoveries.The university typically licenses the core IP to the spin-out company.
Strategic Alliances Pharmaceutical Companies, Biotech CompaniesTo gain access to complementary technologies and expertise.IP ownership and licensing terms are central to the alliance agreement.

These collaborative efforts are crucial for navigating the complexities of TPD research and translating fundamental discoveries into novel therapeutics. novartis.com

Future Research Directions for Phthalimidinoglutarimide C4 Oh and Its Role in Tpd

Exploration of Novel E3 Ligase Targets for Phthalimidinoglutarimide-C4-OH Derived Ligands

While Phthalimidinoglutarimide-C4-OH is a well-established binder for CRBN, a significant avenue of future research lies in adapting its core structure to target other E3 ligases. The human genome encodes over 600 E3 ligases, yet only a handful, including CRBN and VHL, are predominantly used in current TPD strategies. researchgate.net This over-reliance presents limitations, as the expression and activity of these ligases can vary between different cell types and tissues. nih.gov

Future investigations will likely focus on modifying the phthalimidinoglutarimide scaffold to create ligands for novel E3 ligases. This could involve computational modeling and screening of compound libraries to identify new interactions. The development of ligands for tissue-specific or tumor-specific E3 ligases is a particularly exciting prospect, as it could lead to degraders with improved safety profiles and reduced off-target effects. nih.gov By expanding the repertoire of engageable E3 ligases, the therapeutic window and applicability of degraders derived from the Phthalimidinoglutarimide-C4-OH framework can be significantly broadened, offering new hope for treating a wider range of diseases. researchgate.net

Development of Multi-Targeted Protein Degraders Utilizing the Phthalimidinoglutarimide-C4-OH Scaffold

The development of multi-targeted or polypharmacological agents is a growing trend in drug discovery, and TPD is no exception. The Phthalimidinoglutarimide-C4-OH scaffold provides a versatile platform for the design of bifunctional degraders that can simultaneously target multiple proteins for degradation. This can be achieved by creating heterobifunctional molecules that link the Phthalimidinoglutarimide-C4-OH moiety to ligands that bind to different protein targets.

This strategy holds immense potential for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. For instance, a degrader could be designed to simultaneously eliminate a key oncogenic driver protein and a protein involved in a resistance pathway. Furthermore, multi-targeted degraders could be engineered to degrade different components of a protein complex, leading to a more profound and durable therapeutic effect. nih.gov The modular nature of PROTACs, with the Phthalimidinoglutarimide-C4-OH as the E3 ligase-engaging component, is well-suited for this "multi-tasking" approach.

Integration with Advanced Screening and Omics Technologies for Degrader Optimization

To accelerate the discovery and optimization of degraders based on the Phthalimidinoglutarimide-C4-OH scaffold, future research will increasingly rely on the integration of advanced screening and "omics" technologies. High-throughput screening methods can rapidly assess the efficacy and selectivity of large libraries of degraders. nih.gov

Furthermore, proteomic and transcriptomic approaches are becoming indispensable tools in the TPD field. researchgate.net Global proteomics can provide an unbiased view of the cellular proteins that are degraded upon treatment with a specific compound, helping to identify both on-target and off-target effects. researchgate.net This is crucial for optimizing the selectivity of degraders and understanding their mechanism of action. Transcriptomics can reveal changes in gene expression that occur as a consequence of protein degradation, providing further insights into the biological response. The synergy between these high-content data acquisition methods and medicinal chemistry will be pivotal in refining the design of future Phthalimidinoglutarimide-C4-OH-based degraders for enhanced potency and specificity.

Mechanistic Insights into Resistance Mechanisms in Degrader Applications

As with any therapeutic modality, the development of resistance is a significant challenge for TPD. For degraders that utilize the Phthalimidinoglutarimide-C4-OH scaffold to engage CRBN, resistance can emerge through various mechanisms. nih.gov These include mutations in the CRBN protein that prevent the degrader from binding, as well as alterations in the components of the ubiquitin-proteasome system. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phthalimidinoglutarimide-C4-OH, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between phthalimide precursors and glutarimide derivatives. Key steps include:

  • Protection/Deprotection : Use of protecting groups (e.g., acetyl, benzyl) to prevent unwanted side reactions during intermediate formation .
  • Catalysis : Acidic or basic conditions (e.g., H₂SO₄, NaHCO₃) to optimize reaction rates and selectivity .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield is influenced by solvent polarity, temperature control (±5°C), and stoichiometric ratios (e.g., 1:1.2 donor-to-acceptor ratio) .
    • Data Presentation : Tabulate yields under varying conditions (e.g., solvent, catalyst) to identify optimal parameters .

Q. Which spectroscopic techniques are essential for characterizing Phthalimidinoglutarimide-C4-OH, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon骨架. For example, phthalimide protons typically appear as multiplets at δ 7.6–8.2 ppm .
  • IR : Peaks at ~1700–1750 cm⁻¹ indicate carbonyl stretching (phthalimide and glutarimide moieties) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
    • Validation : Compare spectral data with computational predictions (e.g., DFT calculations) and reference compounds .

Q. What protocols are recommended for purity assessment and stability testing of Phthalimidinoglutarimide-C4-OH?

  • Methodological Answer :

  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10) to quantify purity (>95% required for pharmacological studies) .
  • Stability Studies : Accelerated degradation tests under varied pH (2–9), temperatures (40–60°C), and light exposure. Monitor degradation products via LC-MS .
  • Storage : Recommend desiccated storage at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate the biological interactions of Phthalimidinoglutarimide-C4-OH?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme inhibition assays (e.g., proteasome inhibition) with IC₅₀ determination via dose-response curves .
  • Molecular Docking : Employ software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cereblon). Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
    • Data Interpretation : Correlate computational predictions with experimental IC₅₀ values to refine binding models .

Q. What statistical approaches resolve discrepancies in dose-response data across Phthalimidinoglutarimide-C4-OH bioactivity assays?

  • Methodological Answer :

  • Outlier Analysis : Apply Grubbs’ test to identify and exclude anomalous data points .
  • Model Fitting : Compare sigmoidal (Hill equation) vs. non-linear regression models (e.g., four-parameter logistic) using Akaike Information Criterion (AIC) .
  • Reproducibility : Conduct triplicate experiments with independent replicates. Report mean ± SEM and p-values (ANOVA with post-hoc Tukey test) .

Q. What strategies validate computational models predicting the structure-activity relationship (SAR) of Phthalimidinoglutarimide-C4-OH derivatives?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) and machine learning (e.g., random forest) to predict bioactivity. Validate with leave-one-out cross-validation (LOOCV) .
  • Synthetic Validation : Synthesize top-predicted derivatives and test experimentally. Compare predicted vs. observed IC₅₀ values using Pearson correlation coefficients .
  • Data Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing, using repositories like Chemotion .

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